1,3-Dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a pyrido[2,3-d]pyrimidine-2,4-dione moiety, which is a bicyclic structure with a pyrimidine ring fused to a pyridine ring .
Molecular Structure Analysis
The pyrrolidine ring in the compound is likely to contribute to the stereochemistry of the molecule . The sp3 hybridization of the ring allows for efficient exploration of the pharmacophore space .Scientific Research Applications
Synthesis and Chemical Properties
Novel Multicomponent Synthesis
An efficient synthesis of pyridine-pyrimidines derivatives, utilizing a multicomponent reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, has been demonstrated. This synthesis approach offers advantages in terms of catalyst reusability, solvent-free conditions, and high yields, highlighting its utility in creating complex heterocyclic compounds (Rahmani et al., 2018).
Ionic Liquid Catalysis
The use of novel ionic liquids as catalysts for synthesizing heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, is another area of research. These methods emphasize the role of sustainable and reusable catalysts in facilitating the synthesis of complex molecules, contributing to green chemistry practices (Moosavi‐Zare et al., 2013).
Biological and Optical Applications
Cytotoxic Activity
Derivatives of pyrido[2,3-d]pyrimidine have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The structural variation, particularly the substitution at the pyrimidine ring, plays a crucial role in determining the biological activity of these compounds. This research underscores the potential of pyrido[2,3-d]pyrimidine derivatives in drug discovery and development for cancer therapy (Stolarczyk et al., 2018).
Optical and Nonlinear Optical Properties
The design and synthesis of pyrimidine-phthalimide derivatives have been explored for their photophysical properties and potential applications in pH sensing. These studies highlight the versatility of pyrido[2,3-d]pyrimidine frameworks in developing materials with specific optical properties, contributing to advancements in sensor technologies and optical devices (Yan et al., 2017).
Future Directions
properties
IUPAC Name |
1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-17-13-12(14(21)18(2)15(17)22)10(5-6-16-13)23-9-11(20)19-7-3-4-8-19/h5-6H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTLCPQRLIORBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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